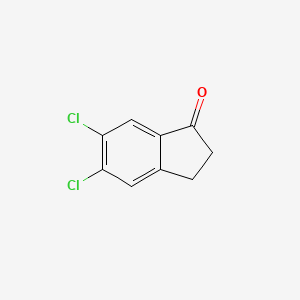

5,6-Dichloro-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSTYRFWOQUWBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628826 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-31-7 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one, a halogenated derivative of the indanone scaffold. Indanones are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. This document consolidates available data on the physicochemical properties, synthesis, and spectral characteristics of this compound. Due to the limited publicly available experimental data for this specific compound, information on the general reactivity and biological activities of related indanone derivatives is also discussed to provide a broader context for its potential applications in drug discovery and development.

Chemical Properties

This compound is a solid organic compound. Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone group, with two chlorine atoms substituted on the benzene ring.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₂O | [1][2] |

| Molecular Weight | 201.05 g/mol | [1] |

| CAS Number | 68755-31-7 | [1][2] |

| Boiling Point | 331 °C at 760 mmHg | [2] |

| Density | 1.447 g/cm³ | [2] |

| Flash Point | 139.5 °C | [2] |

| Purity | ≥98% | [1] |

| Storage | Room temperature | [1] |

Note: Specific experimental data for melting point and solubility were not found in the available literature.

Synthesis and Reactivity

Synthetic Protocol

A common method for the synthesis of 1-indanones is through an intramolecular Friedel-Crafts reaction. For this compound, a documented synthesis protocol starts from 3-(3,4-dichlorophenyl)-propionic acid.

Experimental Protocol: Synthesis of this compound

-

Step 1: Acyl Chloride Formation

-

A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid and 100 ml of thionyl chloride is refluxed for 30 minutes.

-

The excess thionyl chloride is then removed by evaporation.

-

-

Step 2: Intramolecular Friedel-Crafts Cyclization

-

The residue from Step 1 is dissolved in 20 ml of methylene chloride.

-

This solution is added to a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride.

-

The reaction mixture is stirred for one hour at room temperature, followed by 30 minutes at 50 °C.

-

-

Step 3: Work-up and Extraction

-

The mixture is poured over ice and stirred for 30 minutes.

-

The product is extracted with methylene chloride.

-

The organic layer is then processed to isolate the final product.

-

Caption: Synthetic workflow for this compound.

General Reactivity of 1-Indanones

The 1-indanone scaffold is a versatile building block in organic synthesis. The presence of the ketone functional group and the adjacent methylene group allows for a variety of chemical transformations.

-

Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (C2) is acidic and can be deprotonated to form an enolate. This enolate can then participate in various reactions, including alkylations, aldol condensations, and Michael additions, allowing for the introduction of diverse substituents at the 2-position.

-

Reactions of the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to the corresponding alcohol, reductive amination to form amines, and Wittig reactions to form alkenes.

-

Ring Expansion: 1-Indanones can undergo ring expansion reactions to form larger carbocyclic or heterocyclic systems.

-

Annulation Reactions: The indanone core can be used in annulation reactions to construct fused- and spirocyclic frameworks, which are common motifs in natural products and pharmaceuticals.[3]

Caption: General reactivity of the 1-indanone scaffold.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic and aliphatic protons. The two aromatic protons would likely appear as singlets due to their isolated positions on the benzene ring. The four aliphatic protons at C2 and C3 would appear as two triplets, each integrating to two protons, due to coupling with each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C1) is expected to have the most downfield chemical shift. The signals for the aromatic carbons will appear in the aromatic region, with the two carbons bearing chlorine atoms showing characteristic shifts. The two aliphatic carbons (C2 and C3) will resonate in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1720 cm⁻¹. Other expected signals include C-H stretching vibrations for the aromatic and aliphatic protons, and C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.05 g/mol ). Due to the presence of two chlorine atoms, characteristic isotopic peaks (M+2 and M+4) will be observed, with relative intensities determined by the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for ketones would involve cleavage adjacent to the carbonyl group.

Biological Activity and Potential Applications

While specific biological activity data for this compound is limited, the broader class of indanone derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.[3] These include:

-

Anticancer Activity: Many indanone derivatives have demonstrated cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory and Analgesic Effects: Some indanones have shown potential as anti-inflammatory and pain-relieving agents.

-

Antimicrobial and Antiviral Properties: The indanone scaffold is present in compounds with activity against bacteria, fungi, and viruses.

-

Neuroprotective Effects: Certain indanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.

The presence of the dichloro substitution on the aromatic ring of this compound is expected to significantly influence its lipophilicity and electronic properties, which in turn could modulate its biological activity and pharmacokinetic profile. Further biological screening of this compound is warranted to explore its therapeutic potential.

Caption: Potential biological activities of the indanone scaffold.

Conclusion

This compound is a halogenated indanone with potential for further investigation in the field of medicinal chemistry. This guide has summarized the available information on its chemical properties and synthesis. While detailed experimental and biological data for this specific molecule are currently scarce, the known reactivity and diverse biological activities of the indanone class of compounds suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. Further research is needed to fully characterize its physicochemical properties, explore its reactivity, and evaluate its biological profile.

References

A Technical Guide to the Physicochemical Characteristics of 5,6-dichloro-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dichloro-1-indanone is a halogenated derivative of 1-indanone, a molecule recognized as a "privileged scaffold" in medicinal chemistry. The indanone core is integral to a variety of biologically active compounds, demonstrating therapeutic potential in areas such as neurodegenerative diseases, cancer, and inflammation.[1] The introduction of chlorine atoms to the aromatic ring at the 5 and 6 positions is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5,6-dichloro-1-indanone, detailed experimental protocols for its synthesis and analysis, and a discussion of its potential biological relevance based on the activities of structurally related compounds.

Physicochemical Properties

Precise experimental data for 5,6-dichloro-1-indanone is not extensively available in public literature. The following tables summarize known identifiers, computed properties, and experimental data for closely related analogs to provide a comparative context.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 5,6-dichloro-2,3-dihydro-1H-inden-1-one | |

| Synonyms | 5,6-dichloro-indanone | [2][3] |

| CAS Number | 68755-31-7 | [2][3] |

| Molecular Formula | C₉H₆Cl₂O | [2][3] |

| Molecular Weight | 201.05 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Melting Point | Data not available. For comparison, 5-chloro-1-indanone: 94-98 °C; 5,7-dichloro-1-indanone: 102-106 °C.[4] | |

| Boiling Point | 331 °C at 760 mmHg (Computed) | [5] |

| Flash Point | 139.5 °C (Computed) | [5] |

| Solubility | Insoluble in water (predicted). Likely soluble in organic solvents such as chloroform, ethyl acetate, and acetone. |

Spectroscopic Data (Predicted)

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm). Aliphatic Protons: Two triplets are expected in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene groups, likely showing coupling to each other. |

| ¹³C NMR | Carbonyl Carbon: A signal is expected in the downfield region (δ > 190 ppm). Aromatic Carbons: Signals for six aromatic carbons are expected, with two carbons directly attached to chlorine showing characteristic shifts. Aliphatic Carbons: Two signals are expected for the methylene carbons. |

| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ (ketone). Aromatic C-H Stretch: Peaks are expected above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹. C-Cl Stretch: Absorptions are expected in the fingerprint region. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 200 (for ³⁵Cl isotopes) with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% intensity of M⁺, M+4 peak at ~10% intensity). Fragmentation: A significant fragment corresponding to the loss of CO (m/z 172) is anticipated. |

Experimental Protocols

Synthesis of 5,6-dichloro-1-indanone via Friedel-Crafts Acylation

The most common and effective method for synthesizing 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[6][7] The following protocol describes a plausible synthesis for 5,6-dichloro-1-indanone starting from 3-(3,4-dichlorophenyl)propionic acid.

Step 1: Preparation of 3-(3,4-dichlorophenyl)propionyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a gas outlet to a trap, add 3-(3,4-dichlorophenyl)propionic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, 2-3 equivalents) to the flask.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(3,4-dichlorophenyl)propionyl chloride is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

In a separate, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add a suitable solvent such as dichloromethane or carbon disulfide.

-

Cool the flask in an ice bath to 0-5 °C.

-

Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.2 equivalents) to the cooled solvent with stirring.

-

Dissolve the crude 3-(3,4-dichlorophenyl)propionyl chloride from Step 1 in the same solvent and add it to the dropping funnel.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by slowly pouring the mixture onto crushed ice containing concentrated hydrochloric acid.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (e.g., dichloromethane) two to three times.

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 5,6-dichloro-1-indanone.

-

Purify the crude product by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or by column chromatography on silica gel.

Caption: Synthetic pathway for 5,6-dichloro-1-indanone.

Protocol for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of purified 5,6-dichloro-1-indanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[8]

-

-

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film on a salt plate (e.g., NaCl or KBr).

-

Record the spectrum using an FTIR spectrometer.[8]

-

-

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a volatile solvent like methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Acquire the mass spectrum using Electron Ionization (EI) to observe fragmentation patterns.[8]

-

Biological Activity and Signaling Pathways

While no specific biological studies on 5,6-dichloro-1-indanone have been found, the indanone scaffold is a cornerstone in the development of various therapeutic agents.[1] Derivatives of 1-indanone have shown potent activity against several key biological targets.

-

Neuroprotective Activity: Many indanone derivatives are known inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's and Parkinson's diseases, respectively.[9] The well-known Alzheimer's drug, Donepezil, features a related indanone structure.

-

Anticancer Activity: Substituted indanones have demonstrated anticancer properties, notably through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[10][11] Inhibition of COX-2 can suppress inflammation and angiogenesis, key processes in cancer progression.

-

Anti-inflammatory Activity: The aforementioned COX-2 inhibition also imparts direct anti-inflammatory effects, making indanone derivatives candidates for treating inflammatory disorders.[1]

Given the established role of indanones as COX-2 inhibitors, a potential mechanism of action for 5,6-dichloro-1-indanone could involve the arachidonic acid cascade.

Caption: Hypothesized inhibition of the COX-2 pathway by 5,6-dichloro-1-indanone.

Conclusion

5,6-dichloro-1-indanone is a structurally interesting molecule with potential applications in medicinal chemistry, building upon the established biological importance of the indanone scaffold. While specific experimental data for this compound remains scarce, this guide provides a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The predicted physicochemical properties and potential biological activities, particularly as a COX-2 or enzyme inhibitor, suggest that 5,6-dichloro-1-indanone is a valuable target for further investigation by researchers in drug discovery and development. The detailed protocols provided herein offer a starting point for the synthesis and comprehensive analysis required to unlock its therapeutic potential.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. scbt.com [scbt.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 5-Chloro-1-indanone | 42348-86-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. Due to the limited availability of directly measured experimental spectra for this specific molecule in public databases, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, namely 1-indanone and 5-chloro-1-indanone. The methodologies for acquiring such data are also detailed to facilitate experimental replication and further research.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of the known spectral data of 1-indanone and 5-chloro-1-indanone.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 | s | 1H | H-7 |

| ~7.6 | s | 1H | H-4 |

| ~3.2 | t | 2H | H-2 |

| ~2.8 | t | 2H | H-3 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Atom |

| ~195 | C=O |

| ~150 | C-7a |

| ~138 | C-3a |

| ~135 | C-6 |

| ~133 | C-5 |

| ~128 | C-7 |

| ~125 | C-4 |

| ~36 | C-2 |

| ~26 | C-3 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~850 | Strong | C-Cl stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Interpretation |

| 200/202/204 | High | [M]⁺ (Molecular ion with isotopic pattern for two Cl atoms) |

| 172/174 | Medium | [M-CO]⁺ |

| 137 | Medium | [M-CO-Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR: Spectra are acquired on the same instrument, typically with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a solid sample, direct insertion probe analysis is a common method. A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is vaporized by heating, and the gaseous molecules are ionized, typically by electron ionization (EI) at 70 eV.

Data Acquisition:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathway of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. In the absence of a publicly available mass spectrum for this specific molecule, this guide leverages established principles of mass spectrometry, including the known fragmentation patterns of ketones, aromatic compounds, and halogenated molecules, to construct a theoretical fragmentation pathway. The information presented herein is essential for researchers working on the identification, characterization, and quality control of this and structurally related compounds.

Predicted Mass Spectrometry Fragmentation Data

The expected fragmentation of this compound under electron ionization will be governed by the stability of the resulting fragment ions. The molecular ion (M+•) is predicted to be observable, and its isotopic pattern, showing contributions from the two chlorine atoms, will be a key identifying feature. The primary fragmentation pathways are anticipated to involve α-cleavage adjacent to the carbonyl group and the sequential loss of chlorine atoms and other small neutral molecules.

| Predicted Fragment | m/z (mass-to-charge ratio) | Proposed Structure | Fragmentation Pathway |

| Molecular Ion [M]+• | 200 (for ³⁵Cl₂), 202 (for ³⁵Cl³⁷Cl), 204 (for ³⁷Cl₂) | C₉H₆Cl₂O | Initial ionization of the molecule. |

| [M - Cl]+ | 165, 167 | C₉H₆ClO | Loss of a chlorine radical. |

| [M - CO]+• | 172, 174, 176 | C₈H₆Cl₂ | α-cleavage with loss of carbon monoxide. |

| [M - C₂H₄]+• | 172, 174, 176 | C₇H₂Cl₂O | Retro-Diels-Alder (RDA) type fragmentation with loss of ethene. |

| [M - Cl - CO]+ | 137, 139 | C₈H₆Cl | Loss of a chlorine radical followed by loss of carbon monoxide. |

| [C₇H₄Cl]⁺ | 123, 125 | C₇H₄Cl | Further fragmentation of the aromatic ring. |

| [C₆H₃Cl]⁺ | 110, 112 | C₆H₃Cl | Fragmentation of the indenone core. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation events to produce smaller, more stable ions. The logical relationship of this proposed pathway is visualized below.

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Dissolve an accurately weighed sample (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100 µg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pathway outlined in this guide.

This comprehensive guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The provided theoretical data and experimental protocol will aid researchers in the successful identification and characterization of this compound.

References

Technical Guide: Solubility Profile of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available solubility data for 5,6-Dichloro-2,3-dihydro-1H-inden-1-one and outlines a comprehensive experimental protocol for determining its solubility in a range of organic solvents. Due to the limited availability of public quantitative data, this document emphasizes the methodological approach for researchers to generate their own solubility profiles.

Introduction

This compound is an organic building block with the molecular formula C₉H₆Cl₂O and a molecular weight of 201.05 g/mol .[1][2] Its utility in synthetic chemistry, particularly in the development of novel pharmaceutical compounds, necessitates a thorough understanding of its physicochemical properties, including its solubility in various organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of publicly available quantitative solubility data for this compound in a range of organic solvents. The limited data point available is presented in the table below. Researchers are encouraged to use the experimental protocols outlined in this guide to expand upon this data.

| Organic Solvent | Temperature (°C) | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mM | [3] |

A patent for a related compound mentions the use of a solution of N,N-dimethylformamide/methanol, which suggests some degree of solubility in these solvents, though no quantitative data is provided.[4]

Experimental Protocol for Solubility Determination

The following is a general, yet detailed, methodology for determining the solubility of this compound in various organic solvents. This protocol is based on standard laboratory techniques for solubility assessment.[5][6][7][8][9]

3.1. Materials and Equipment

-

This compound (solute)

-

A range of organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, toluene)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantitative Analysis (HPLC Method):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution into the HPLC system and determine the peak area.

-

Calculate the concentration of the solute in the sample solution using the calibration curve.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor)

-

3.3. Qualitative Solubility Assessment

For a rapid, initial screening, a qualitative assessment can be performed.[5][6][7]

-

Add approximately 25 mg of the compound to 0.75 mL of the test solvent in a small test tube.

-

Vigorously shake the test tube.

-

Observe if the compound dissolves completely. If it does, it is considered soluble. If not, it is considered insoluble or sparingly soluble.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 2034-69-7[daphnoretin Analysis control,HPLC≥98%]- Jizhi Biochemical [acmec.com.cn]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. scribd.com [scribd.com]

- 8. m.youtube.com [m.youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

The Rising Therapeutic Potential of Halogenated Indanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The strategic incorporation of halogens—fluorine, chlorine, bromine, and iodine—has been shown to significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, leading to enhanced potency and selectivity. This technical guide provides an in-depth overview of the biological activities of halogenated indanone derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and visual representations of key molecular pathways are included to facilitate further research and development in this promising area.

Anticancer Activity of Halogenated Indanone Derivatives

Halogenated indanone derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, primarily involving the disruption of microtubule dynamics and the induction of apoptosis.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of various halogenated indanone derivatives is summarized below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID/Reference | Halogen Substitution | Cancer Cell Line | IC50 (µM) |

| (R)-9k [1] | 3-Fluoro-4-methoxyphenyl | HCT-116 (Colon) | 0.08 ± 0.01 |

| HT-29 (Colon) | 0.11 ± 0.02 | ||

| SW620 (Colon) | 0.15 ± 0.01 | ||

| ITH-6 [2][2] | Biphenyl-thiazolyl hydrazine | HT-29 (Colon) | 0.44 |

| COLO 205 (Colon) | 0.98 | ||

| KM 12 (Colon) | 0.41 | ||

| 2-benzylidene-1-indanones [3] | Varies (F, Cl, Br) | MCF-7 (Breast) | 0.01 - 0.88 |

| HCT (Colon) | 0.01 - 0.88 | ||

| THP-1 (Leukemia) | 0.01 - 0.88 | ||

| A549 (Lung) | 0.01 - 0.88 | ||

| Indanocine [4] | Not specified | MCF-7/ADR (MDR Breast) | More sensitive than parental |

| MES-SA/DX5 (MDR Sarcoma) | More sensitive than parental | ||

| HL-60/ADR (MDR Leukemia) | More sensitive than parental |

Key Mechanisms of Anticancer Action

Tubulin Polymerization Inhibition: A primary mechanism of action for many anticancer halogenated indanones is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

Induction of Apoptosis: Halogenated indanone derivatives have been shown to induce programmed cell death in cancer cells.[2][4] This is often a consequence of cell cycle arrest and can be observed through various cellular changes, including the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.[4][5]

Antimicrobial Activity of Halogenated Indanone Derivatives

The incorporation of halogens can enhance the antimicrobial properties of indanone derivatives, making them effective against a range of pathogenic bacteria and fungi. The lipophilicity and electronic effects imparted by halogens are thought to contribute to their ability to disrupt microbial membranes and inhibit essential enzymes.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Type | Halogen Substitution | Microorganism | MIC (µg/mL) |

| Di-halogenated indoles [6][7] | 4,6-dibromo | Candida albicans | 25 |

| Non-albicans Candida spp. | 10 - 50 | ||

| 5-bromo-4-chloro | Candida albicans | 25 | |

| Non-albicans Candida spp. | 10 - 50 | ||

| 4-bromo-6-chloro | Staphylococcus aureus | 30 | |

| 6-bromo-4-iodo | Staphylococcus aureus | 20 |

Anti-inflammatory Activity of Halogenated Indanone Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Halogenated indanone derivatives have demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID/Reference | Halogen Substitution | Assay | % Inhibition (at 10 µM) |

| 4d [4] | 6-hydroxy, 2-(benzylidene) | TNF-α release | 83.73 |

| IL-6 release | 69.28 | ||

| 4r [4] | 3',4'-difluoro | TNF-α release | 18.93 |

| IL-6 release | 17.39 | ||

| IPX-18 [8][9] | 2-(4-Methyl)benzylidene-4,7-dimethyl | TNF-α release (PBMCs) | IC50: 96.29 nM |

| IFN-γ release (PBMCs) | IC50: 103.7 nM |

Mechanism of Anti-inflammatory Action: NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory effects of halogenated indanone derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Halogenated indanone derivatives can interfere with this pathway at various points, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and facilitate the evaluation of novel halogenated indanone derivatives.

Cell Viability Assessment: MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indanone derivatives and incubate for an additional 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the halogenated indanone derivative at its IC50 concentration for a specified time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][10]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[5][10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Compound Dilution: Perform serial two-fold dilutions of the halogenated indanone derivative in a 96-well microtiter plate containing appropriate broth medium.[3][11][12]

-

Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to the final concentration.[3][13]

-

Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][12]

Protein Expression Analysis: Western Blotting

This technique is used to detect and quantify specific proteins, such as those involved in apoptosis signaling pathways.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.[14][15][16]

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[15]

Conclusion

Halogenated indanone derivatives represent a versatile and potent class of compounds with significant therapeutic potential in oncology, infectious diseases, and inflammatory disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the discovery and development of novel halogenated indanone-based therapeutics. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies are warranted to translate the promise of these compounds into clinical applications.

References

- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. scienceopen.com [scienceopen.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 13. protocols.io [protocols.io]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

The Therapeutic Potential of 5,6-dichloro-1-indanone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 5,6-dichloro-1-indanone derivatives are gaining attention as a promising class of compounds with potential therapeutic applications in oncology, inflammation, neurodegenerative diseases, and virology. The presence of the dichloro substitution on the benzene ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules, making them attractive candidates for further investigation and development. This technical guide provides a comprehensive overview of the current state of research on 5,6-dichloro-1-indanone derivatives, including their synthesis, biological evaluation, and potential mechanisms of action.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of various indanone derivatives. It is important to note that while the focus is on 5,6-dichloro-1-indanone derivatives, data for other substituted indanones are also included to provide a broader context of their therapeutic potential.

Table 1: Anticancer Activity of Indanone Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| ITH-6 | N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine | HT-29 (Colon) | MTT Assay | 0.44 | [1] |

| COLO 205 (Colon) | MTT Assay | 0.98 | [1] | ||

| KM 12 (Colon) | MTT Assay | 0.41 | [1] | ||

| AM-3 | 3-(3',4',5'-trimethoxyphenyl)-4,5,6-trimethoxyindanone-1 | MCF-7 (Breast) | Not Specified | 10-1000 nM | [2] |

Table 2: Anti-inflammatory Activity of Indanone Derivatives

| Compound ID | Biological Target/Assay | Inhibition/Activity Metric | Value | Reference |

| Indanone Derivative from Fernandoa adenophylla | Heat-induced hemolysis | IC50 | 54.69 µg/mL | [3] |

| Indanone Derivative C5 | Acetylcholinesterase Inhibition | IC50 | 1.16 ± 0.41 µM | [4] |

| Anti-platelet Aggregation | IC50 | 4.92 ± 0.10 µM | [4] |

Table 3: Neuroprotective Activity of Indanone Derivatives

| Compound ID | Assay | Endpoint | Result | Reference |

| Indanone/Piperidine Hybrid 4 | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in rat primary neurons | Cell Viability | Significant protection at 3.125 to 100 µM | [4] |

| Middle Cerebral Artery Occlusion/Reperfusion (in vivo) | Infarct Volume Reduction | 18.45% at 40 mg/kg | [4] | |

| C. tougourensis n-BuOH extract (containing indanone derivatives) | Acetylcholinesterase Inhibition | IC50 | 9.8 ± 0.62 µg/mL | [5] |

Table 4: Antiviral Activity of Dichlorinated Benzimidazole Ribonucleosides (Related Structures)

| Compound ID | Virus | Assay Type | IC50 (µM) | Reference |

| DRB (5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole) | Human Cytomegalovirus (HCMV) | Plaque Assay | 42 | [6] |

| Herpes Simplex Virus type 1 (HSV-1) | Plaque Assay | 30 | [6] | |

| TCRB (2,5,6-trichloro-1-(beta-D-ribofuranosyl)benzimidazole) | Human Cytomegalovirus (HCMV) | Plaque Assay | 2.9 | [6] |

| BDCRB (2-bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole) | Human Cytomegalovirus (HCMV) | Plaque Assay | ~0.7 | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of 5,6-dichloro-1-indanone derivatives.

Synthesis of 5-Chloro-1-indanone (A Key Precursor)

This protocol describes a method for synthesizing 5-chloro-1-indanone, a common starting material for more complex derivatives.

Materials:

-

3-chlorobenzaldehyde

-

Malonic acid

-

Formic acid

-

Diethylamine

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Dichloromethane

-

Zinc chloride

Procedure:

-

Preparation of 3-chlorophenylpropionic acid:

-

In a 100 mL three-necked flask, dissolve 3-chlorobenzaldehyde (10g, 0.071mol) and malonic acid (8.0g, 0.077mol) in a mixture of formic acid (40g) and diethylamine (29g) with stirring.

-

Heat the mixture to 150°C and reflux until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into 400 mL of ice water and stir.

-

Adjust the pH to 3-4 with concentrated hydrochloric acid to precipitate the product.

-

Filter the mixture and recrystallize the filter cake from ethyl acetate to obtain 3-chlorophenylpropionic acid.

-

-

Friedel-Crafts Acylation to 5-chloro-1-indanone:

-

The prepared 3-chlorophenylpropionic acid is then subjected to an intramolecular Friedel-Crafts acylation.

-

This step is typically carried out in an organic solvent such as dichloromethane, with a Lewis acid catalyst like zinc chloride.

-

The reaction temperature can range from -10 to 80°C.

-

Cell Viability (MTT) Assay for Anticancer Screening

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Treat the cells with various concentrations of the 5,6-dichloro-1-indanone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets in inflammation.

Materials:

-

COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, L-epinephrine)

-

Stannous chloride solution (to stop the reaction)

-

PGE2 ELISA kit

Procedure:

-

Reaction Setup: In a reaction tube, combine the reaction buffer, co-factors, and either COX-1 or COX-2 enzyme.

-

Inhibitor Pre-incubation: Add the test compound at various concentrations and pre-incubate the mixture for a defined period (e.g., 10 minutes at 37°C).[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a specific incubation time (e.g., 2 minutes at 37°C), stop the reaction by adding stannous chloride solution.[8]

-

PGE2 Quantification: Quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of COX activity compared to a control without the inhibitor and determine the IC50 values.

Oxygen-Glucose Deprivation (OGD) Assay for Neuroprotection

This in vitro model mimics ischemic conditions to evaluate the neuroprotective potential of compounds.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

96-well plates

-

Normal culture medium

-

Glucose-free medium

-

Hypoxic chamber (95% N2, 5% CO2)

-

Cell viability assay reagents (e.g., MTT or LDH assay kit)

Procedure:

-

Cell Culture: Culture neuronal cells in 96-well plates until they reach the desired confluency.

-

OGD Induction:

-

Reoxygenation and Treatment:

-

Viability Assessment: Assess cell viability using a suitable assay (e.g., MTT assay) to determine the protective effect of the compound against OGD-induced cell death.

Plaque Reduction Assay for Antiviral Activity

This is the gold standard assay for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock

-

6-well or 12-well plates

-

Cell culture medium

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

Crystal violet staining solution (1% crystal violet in 50% ethanol)

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.[7]

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) and incubate for 1-2 hours to allow for virus adsorption.

-

Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of the test compound.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization:

-

Remove the overlay.

-

Fix the cells with a suitable fixative (e.g., methanol).

-

Stain the cells with crystal violet solution. The viable cells will be stained, and the areas of viral-induced cell death (plaques) will appear as clear zones.[7]

-

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value of the compound.

Signaling Pathways and Mechanisms of Action

5,6-dichloro-1-indanone derivatives likely exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. Based on studies of related indanone compounds, the following pathways are of significant interest.

Anticancer Activity: Inhibition of NF-κB and Tubulin Polymerization

Several indanone derivatives have been shown to induce apoptosis in cancer cells by inhibiting the NF-κB signaling pathway and disrupting microtubule dynamics.

Caption: Potential anticancer signaling pathways modulated by 5,6-dichloro-1-indanone derivatives.

Anti-inflammatory Activity: Modulation of MAPK and PI3K/Akt Pathways

The anti-inflammatory effects of indanone derivatives may be mediated through the inhibition of pro-inflammatory signaling cascades such as the MAPK and PI3K/Akt pathways, leading to a reduction in the production of inflammatory cytokines.

Caption: Potential anti-inflammatory signaling pathways modulated by 5,6-dichloro-1-indanone derivatives.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel 5,6-dichloro-1-indanone derivatives as potential therapeutic agents.

Caption: A generalized workflow for the development of 5,6-dichloro-1-indanone derivatives.

Conclusion and Future Directions

The 5,6-dichloro-1-indanone scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related indanone derivatives, suggest significant potential in the areas of oncology and anti-inflammatory therapies, with emerging evidence for neuroprotective and antiviral applications. However, a critical need exists for more focused research on derivatives containing the 5,6-dichloro substitution pattern to fully elucidate their structure-activity relationships and therapeutic potential.

Future research should prioritize the synthesis and biological evaluation of a diverse library of 5,6-dichloro-1-indanone derivatives. In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in advancing the most promising candidates through the drug discovery pipeline and ultimately translating these chemical entities into novel therapies for a range of human diseases.

References

- 1. d-nb.info [d-nb.info]

- 2. PI3K/Akt/mTOR signaling pathway products from Selleck Chemicals [bio-connect.nl]

- 3. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. CPI-1189 protects neuronal cells from oxygen glucose deprivation/re-oxygenation-induced oxidative injury and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Plaquing of Herpes Simplex Viruses [jove.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity Profile of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dichloro-2,3-dihydro-1H-inden-1-one is a halogenated derivative of the indanone scaffold, a core structure found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, and known and potential reactivity of this compound, aiming to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis. This document details the established synthetic protocol, explores its reactivity based on the general behavior of α,β-unsaturated ketone systems and activated aromatic rings, and presents its physicochemical properties. The guide also includes detailed experimental procedures and visualizations to facilitate its use as a versatile building block in the development of novel chemical entities.

Introduction

The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The introduction of halogen substituents, such as chlorine, onto the aromatic ring can significantly modulate the electronic properties and metabolic stability of the parent molecule, often leading to enhanced biological efficacy. This compound, with its two chlorine atoms on the benzene ring, presents an interesting platform for the synthesis of novel derivatives with potential applications in drug discovery. This guide aims to consolidate the available information and provide a predictive analysis of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 68755-31-7 | [1] |

| Molecular Formula | C₉H₆Cl₂O | [1] |

| Molecular Weight | 201.05 g/mol | [1] |

| Purity | >98% (Commercially available) | [1] |

| Storage | Room temperature | [1] |

Synthesis

The primary route for the synthesis of this compound involves an intramolecular Friedel-Crafts acylation of a suitable precursor.

Synthetic Pathway

The synthesis starts from 3-(3,4-dichlorophenyl)-propionic acid, which is first converted to its acid chloride derivative using thionyl chloride. The subsequent intramolecular Friedel-Crafts cyclization is promoted by a Lewis acid, typically aluminum chloride, to yield the target indanone.[2]

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Step A: Synthesis of 3-(3,4-dichlorophenyl)propionyl chloride [2]

A mixture of 20 g of 3-(3,4-dichlorophenyl)-propionic acid and 100 ml of thionyl chloride is refluxed for 30 minutes. After the reaction is complete, the excess thionyl chloride is evaporated under reduced pressure. The residue, which is the crude 3-(3,4-dichlorophenyl)propionyl chloride, is taken up in 20 ml of methylene chloride for the next step.

Step B: Synthesis of this compound [2]

The solution of 3-(3,4-dichlorophenyl)propionyl chloride in methylene chloride is added to a suspension of 20 g of aluminum chloride in 150 ml of methylene chloride. The reaction mixture is stirred for one hour at room temperature, followed by 30 minutes at 50°C. The mixture is then carefully poured over ice and stirred for an additional 30 minutes. The product is extracted with methylene chloride, and the organic layer is separated, dried, and concentrated to yield this compound.

Reactivity Profile

The reactivity of this compound is governed by the presence of three key functional components: the ketone carbonyl group, the adjacent active methylene group (C2), and the electron-deficient aromatic ring.

References

An In-depth Technical Guide on the Stability and Degradation of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one: A Framework for Investigation

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a comprehensive framework for investigating the stability and degradation of the chemical compound 5,6-Dichloro-2,3-dihydro-1H-inden-1-one. Due to a lack of publicly available stability and degradation studies for this specific molecule, this guide provides a detailed, albeit theoretical, approach based on established principles of forced degradation studies in the pharmaceutical industry. It is intended to serve as a roadmap for researchers to generate the necessary data to understand the compound's intrinsic stability, identify potential degradation pathways, and develop stability-indicating analytical methods.

1. Introduction

This compound is a halogenated indanone derivative. Halogenated compounds, particularly those with aromatic rings and carbonyl groups, can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.[1] A thorough understanding of its stability profile is critical for its potential application in drug development and other scientific research, ensuring its quality, safety, and efficacy. Forced degradation studies are an essential component of this process, providing insights into the chemical behavior of a molecule under stress conditions.[2]

2. Predicted Stability Profile and Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be hypothesized. The presence of chlorine atoms on the aromatic ring and a ketone functional group suggests potential susceptibility to nucleophilic attack, oxidation, and photolytic degradation.

A logical workflow for investigating these potential degradation pathways is essential.

Caption: Workflow for Forced Degradation Studies.

A hypothetical signaling pathway illustrating potential molecular interactions leading to degradation could involve the carbonyl group as a primary site for nucleophilic attack under hydrolytic conditions.

Caption: Hypothetical Hydrolytic Degradation Pathway.

3. Proposed Experimental Protocols for Forced Degradation Studies

To generate the necessary stability data, a series of forced degradation studies should be conducted. The following are proposed experimental protocols based on general industry practices.

3.1. General Procedure

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used for the subsequent stress studies.

3.2. Acidic and Basic Hydrolysis

-

Protocol: Treat the stock solution with an equal volume of 1N HCl (for acidic hydrolysis) and 1N NaOH (for basic hydrolysis).

-

Conditions: Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the samples before analysis. Acidic samples can be neutralized with a corresponding amount of base, and basic samples with acid.

3.3. Oxidative Degradation

-

Protocol: Treat the stock solution with an equal volume of a solution of hydrogen peroxide (e.g., 3-30% v/v).

-

Conditions: Store the solution at room temperature.

-

Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

3.4. Thermal Degradation

-

Protocol: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 80 °C).

-

Time Points: Collect samples at various time intervals (e.g., 1, 3, 7, 14 days).

-

Analysis: Dissolve the solid samples in a suitable solvent for analysis.

3.5. Photolytic Degradation

-

Protocol: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

Conditions: Maintain a control sample protected from light.

-

Time Points: Collect samples after a defined period of exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter).

4. Proposed Analytical Methodology

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, needs to be developed and validated.

-

Column: A C18 column is often a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

5. Data Presentation (Hypothetical)

Once experimental data is generated, it should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Hypothetical Summary of Forced Degradation Results

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | % Degradation | Number of Degradants |

| Acidic Hydrolysis | 1N HCl | 24 h | 60 | Data to be generated | Data to be generated |

| Basic Hydrolysis | 1N NaOH | 24 h | 60 | Data to be generated | Data to be generated |

| Oxidation | 30% H₂O₂ | 24 h | RT | Data to be generated | Data to be generated |

| Thermal (Solid) | Dry Heat | 14 days | 80 | Data to be generated | Data to be generated |

| Photolytic (Solid) | ICH Q1B | - | - | Data to be generated | Data to be generated |

Table 2: Hypothetical Chromatographic Data of Degradation Products

| Degradant | Retention Time (min) | Relative Retention Time |

| Parent Compound | Data to be generated | 1.00 |

| Degradant 1 | Data to be generated | Data to be generated |

| Degradant 2 | Data to be generated | Data to be generated |

| ... | Data to be generated | Data to be generated |

This document provides a comprehensive, though theoretical, guide for the systematic investigation of the stability and degradation of this compound. The successful execution of the proposed experimental protocols and analytical methodologies will yield crucial data for understanding the compound's intrinsic stability, identifying its degradation products, and elucidating its degradation pathways. This information is indispensable for its further development and application in any research or commercial setting. The generation of this empirical data is the necessary next step to transform this framework into a definitive technical guide.

References

Methodological & Application

Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one from 3-(3,4-dichlorophenyl)propionic acid

Application Note and Protocol: Synthesis of 5,6-Dichloro-2,3-dihydro-1H-inden-1-one

Abstract

This document provides a detailed protocol for the synthesis of this compound, a valuable organic building block, from 3-(3,4-dichlorophenyl)propionic acid.[1] The synthesis proceeds via a two-step, one-pot intramolecular Friedel-Crafts acylation.[2][3] The first step involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. The subsequent step is a Lewis acid-catalyzed cyclization using aluminum chloride to yield the target indanone.[2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Reaction Scheme

The overall synthesis involves an intramolecular cyclization of 3-(3,4-dichlorophenyl)propionic acid. This transformation is a classic example of the Friedel-Crafts acylation reaction, which is a fundamental method for forming carbon-carbon bonds with an aromatic ring.[3][4][5] The reaction is typically facilitated by first converting the carboxylic acid to a more reactive acyl chloride, which then undergoes cyclization in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3]

Figure 1: Overall reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[2]

2.1 Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity |

| 3-(3,4-dichlorophenyl)propionic acid | 6644-54-8 | C₉H₈Cl₂O₂ | 219.07 | 20 g |

| Thionyl chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | 100 mL |

| Aluminum chloride (AlCl₃), anhydrous | 7446-70-0 | AlCl₃ | 133.34 | 20 g |

| Methylene chloride (CH₂Cl₂), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | ~170 mL |

| Ice | N/A | H₂O | 18.02 | As needed |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed |

2.2 Equipment

-

Round-bottom flask (250 mL) with reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Dropping funnel or addition funnel

-

Beaker (1 L) for ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

2.3 Procedure

Step 1: Formation of the Acyl Chloride

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 20 g of 3-(3,4-dichlorophenyl)propionic acid and 100 mL of thionyl chloride.[2]

-

Heat the mixture to reflux and maintain for 30 minutes. The reaction should be performed in a well-ventilated fume hood as SO₂ and HCl gas are evolved.[2]

-

After 30 minutes, cool the mixture to room temperature and carefully evaporate the excess thionyl chloride under reduced pressure using a rotary evaporator.[2] The resulting residue is the crude 3-(3,4-dichlorophenyl)propanoyl chloride.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Dissolve the crude acyl chloride residue in 20 mL of anhydrous methylene chloride.[2]

-

In a separate flask, prepare a suspension of 20 g of anhydrous aluminum chloride in 150 mL of anhydrous methylene chloride. Cool this suspension in an ice bath.

-

Slowly pour the acyl chloride solution into the stirred suspension of aluminum chloride.[2] Caution: This addition can be exothermic.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour.[2]

-

Following the stirring at room temperature, heat the mixture to 50°C and maintain for 30 minutes.[2]

Step 3: Workup and Purification

-

Cool the reaction mixture and carefully pour it over a large volume of crushed ice with vigorous stirring.[2] This will quench the reaction and decompose the aluminum chloride complex.

-

Continue stirring for 30 minutes until the ice has melted and two distinct layers form.[2]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride.[2]

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Physicochemical Data and Reaction Summary

The following table summarizes key data for the final product and the reaction conditions.

| Parameter | Value | Reference(s) |

| Product Information | ||

| Chemical Name | This compound | [1][6] |

| CAS Number | 68755-31-7 | [1] |

| Molecular Formula | C₉H₆Cl₂O | [1][6] |

| Molecular Weight | 201.05 g/mol | [1] |